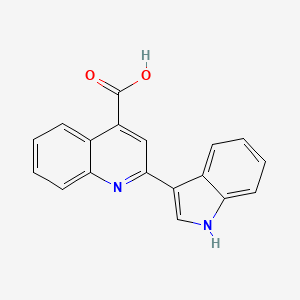

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASAQOOBWVAYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626967 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89391-04-8 | |

| Record name | 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid typically involves the Friedlander hetero-annulation reaction and Pfitzinger condensation reaction. One common method includes the reaction of isatin and potassium hydroxide in ethanol, followed by the addition of 3-cyanoacetyl indole. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole and quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid is C15H11N1O2, with a molecular weight of approximately 239.25 g/mol. The compound features both indole and quinoline moieties, which are known for their significant biological activities. This dual structure enhances its electronic properties and potential interactions with biological targets.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

Research has shown that this compound can modulate biological pathways, acting as a biochemical probe . Its derivatives have been investigated for their ability to interact with multiple receptors, influencing various cellular processes.

Medicine

The compound has been explored for its antimicrobial , anticancer , and anti-inflammatory properties. Its potential applications in treating diseases caused by resistant bacterial strains and cancer cells make it a significant focus in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity Study : Research highlighted the cytotoxic effects of various analogs against multiple cancer cell lines, revealing significant antiproliferative effects attributed to their structural characteristics .

- Antimicrobial Evaluation : Studies focused on synthesizing related compounds demonstrated effectiveness against resistant bacterial strains, emphasizing the role of the indole moiety in enhancing antimicrobial activity .

- Antileishmanial Activity : A study synthesized quinoline derivatives and evaluated their antileishmanial activity against Leishmania donovani, confirming their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. It can modulate the activity of enzymes and receptors involved in critical biological pathways. For instance, it has been shown to affect the balance of intracellular reactive oxygen species (ROS), regulating lipid peroxidation and the permeability of the mitochondrial membrane .

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-3-yl)quinazolin-4(3H)-one: Known for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

4-arylquinoline-2-carboxylate derivatives: Exhibits antiprotozoal activity against Toxoplasma gondii.

Uniqueness

2-(1H-indol-3-yl)quinoline-4-carboxylic acid stands out due to its dual indole-quinoline structure, which imparts unique electronic and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that incorporates both indole and quinoline structures, which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections caused by resistant bacterial strains.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N1O2, with a molecular weight of approximately 239.25 g/mol. The compound features an indole moiety attached to a quinoline ring, which enhances its electronic properties and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activities against various cancer cell lines. In studies, it was shown to preferentially suppress the growth of rapidly dividing cells, such as A549 lung cancer cells, compared to non-tumor cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating potent antibacterial properties . The compound also demonstrated effectiveness in inhibiting biofilm formation in S. aureus, which is crucial for combating chronic infections .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties . These effects could be attributed to its ability to modulate various biochemical pathways involved in inflammatory responses, although further research is needed to elucidate the exact mechanisms.

The biological activity of this compound is believed to stem from its interaction with multiple cellular targets:

- Receptor Binding : The indole structure allows for high-affinity binding to various receptors involved in cellular signaling pathways.

- Influence on Biochemical Pathways : It may affect pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Activity | Unique Features |

|---|---|---|

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Antimicrobial against MRSA | Contains a quinazolinone structure |

| 4-Arylquinoline-2-carboxylate derivatives | Antiprotozoal activity against Toxoplasma gondii | Different functional groups affecting activity |

| 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline | Exhibits antioxidant activity | Incorporates both indole and quinoline moieties |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Activity Study : A study highlighted the cytotoxic effects of various analogs of 2-(1H-indol-3-yl)quinoline derivatives against multiple cancer cell lines, revealing significant antiproliferative effects attributed to their structural characteristics .

- Antimicrobial Evaluation : Research focused on the synthesis of related compounds demonstrated their effectiveness against resistant bacterial strains, particularly emphasizing the role of the indole moiety in enhancing antimicrobial activity .

Q & A

Q. What are the common synthetic routes for 2-(1H-indol-3-yl)quinoline-4-carboxylic acid?

The synthesis typically involves multi-component reactions or modifications of existing quinoline scaffolds. A validated approach is the Doebner reaction , which combines aniline derivatives, aldehydes, and pyruvic acid under catalytic conditions (e.g., V₂O₅/Fe₃O₄ in aqueous media) to form 2-arylquinoline-4-carboxylic acids . For indole-substituted derivatives, coupling reactions using 3-formylindole precursors with quinoline intermediates (e.g., via acetic acid reflux with sodium acetate) are effective . Optimization of solvent systems (e.g., methanol/HCl for esterification) and purification via column chromatography ensures yield and purity .

Q. How can the purity and structural integrity of this compound be verified?

- Purity : Use reversed-phase HPLC with UV detection (λ = 254–280 nm) and compare retention times against standards. Purity ≥95% is achievable, as noted for structurally related quinoline-carboxylic acids .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to identify indole NH (δ 10–12 ppm), quinoline protons (δ 7–9 ppm), and carboxylic acid protons (broad signal, δ 12–14 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₂N₂O₂: 297.0874).

- Elemental Analysis : Match calculated vs. observed C, H, N, and O percentages within ±0.3% .

Q. What are the key spectroscopic characteristics for identifying this compound?

- UV-Vis : Strong absorption bands at ~250–300 nm (quinoline π→π* transitions) and ~320–350 nm (indole conjugation) .

- Fluorescence : Emission maxima in the 400–450 nm range (λ_ex = 350 nm), with quantum yields influenced by substituent electronic effects .

- IR : Stretching vibrations for carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1680 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for sensor applications?

- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) at the quinoline 6-position to enhance quantum yield via extended conjugation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to reduce aggregation-caused quenching .

- Metal Coordination : Chelate with transition metals (e.g., Cd²⁺) to shift emission wavelengths and improve selectivity for analytes like catecholamines .

Q. What strategies address contradictions in biological activity data across studies?

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ester vs. hydrazide derivatives) to isolate functional group contributions .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity) to cross-reference IC₅₀ values and identify outliers .

Q. What in silico methods predict the pharmacokinetic profile of this compound?

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability (Lipinski’s Rule of Five), and blood-brain barrier penetration .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity .

- Molecular Docking : AutoDock Vina evaluates binding affinity to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .

Q. How does coordination with metal ions affect its biological activity?

- Complex Formation : React with Cd(CH₃COO)₂ in methanol to form dinuclear complexes ([Cd₂(L)₄(CH₃OH)₄]), enhancing stability and altering bioactivity .

- Mechanistic Studies : Use UV-Vis titration and Job’s plot to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .

- Antimicrobial Synergy : Test metal complexes against drug-resistant strains (e.g., MRSA) to identify enhanced efficacy via membrane disruption .

Q. What modifications enhance antimicrobial efficacy while reducing toxicity?

- Esterification : Convert the carboxylic acid to methyl esters to improve membrane permeability (e.g., 2-(benzofuran-2-yl)quinoline-4-carboxylate derivatives, MIC = 6.25 µg/mL against E. coli) .

- Hydrazide Functionalization : Introduce hydrazide groups (-CONHNH₂) to target bacterial amidases, reducing cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .

- SAR Optimization : Replace the indole moiety with bulkier substituents (e.g., adamantyl) to enhance target selectivity and minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.